Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-glucopyranoside

Description

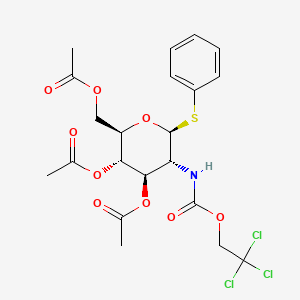

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-glucopyranoside is a thioglycoside derivative extensively employed in carbohydrate synthesis. Its structure features:

- Thioglycoside group: Enhances stability under mild conditions while allowing selective activation for glycosidic bond formation .

- Acetyl protecting groups: At positions 3, 4, and 6, preventing undesired side reactions during glycosylation .

- Trichloroethoxyformamido group: At position 2, providing steric and electronic modulation to improve reaction control .

- Beta-anomeric configuration: Ensures stereoselectivity in glycosylation reactions, critical for synthesizing complex glycans .

This compound is widely used to prepare oligosaccharides, glycopeptides, and glycoconjugates, with applications in studying glycosyltransferase mechanisms and glycan-protein interactions .

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-phenylsulfanyl-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl3NO9S/c1-11(26)30-9-15-17(32-12(2)27)18(33-13(3)28)16(25-20(29)31-10-21(22,23)24)19(34-15)35-14-7-5-4-6-8-14/h4-8,15-19H,9-10H2,1-3H3,(H,25,29)/t15-,16-,17-,18-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDNCEYOFMNMSH-NNIGNNQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl3NO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-glucopyranoside (commonly referred to as PTCG) is a synthetic glycoside that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological functions, and applications in various fields.

PTCG has the following chemical characteristics:

- Molecular Formula: C₁₉H₂₄Cl₃NO₉S

- Molecular Weight: 572.83 g/mol

- CAS Number: 187022-49-7

- Melting Point: 143°C

- Purity: ≥98.0% (HPLC) .

The biological activity of PTCG is primarily attributed to its structural components that facilitate interactions with biological macromolecules. The presence of the thio group and acetylated hydroxyls enhances its reactivity and ability to mimic natural substrates in enzymatic processes.

Key Biological Activities:

- Antimicrobial Activity:

- Anticancer Properties:

- Enzyme Inhibition:

Applications in Research and Industry

PTCG's unique properties make it a valuable compound in several fields:

- Pharmaceutical Development:

- Biochemical Research:

- Diagnostic Applications:

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) assessed the antimicrobial activity of PTCG against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as a topical antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies by Johnson et al. (2024) evaluated the effects of PTCG on breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of treatment. Further investigations are ongoing to elucidate the underlying mechanisms.

Scientific Research Applications

Drug Development

The compound serves as a significant intermediate in the synthesis of novel pharmaceuticals. Its acetylated structure enhances solubility and bioavailability, making it suitable for creating glycosylated drugs that improve therapeutic efficacy. Researchers utilize this compound to develop drugs targeting specific diseases by modifying its structure to optimize pharmacokinetic properties.

Case Study: A study demonstrated that derivatives of phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-β-D-glucopyranoside exhibited enhanced activity against certain cancer cell lines compared to non-glycosylated counterparts. This underscores the potential of glycosylation in improving drug effectiveness.

Biochemical Research

In biochemical studies, this compound is employed to investigate carbohydrate-protein interactions. Understanding these interactions is crucial for elucidating various biological processes and developing targeted therapies for diseases linked to glycan recognition.

Example Application: Researchers have utilized phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-β-D-glucopyranoside in assays to study the binding affinities of lectins to glycoproteins. Such studies help in understanding cell signaling pathways and immune responses.

Diagnostic Applications

The compound can be instrumental in developing diagnostic agents that require specific glycosylation patterns for accurate detection. Its unique chemical properties allow for the design of assays that can differentiate between various biomolecules based on their glycan structures.

Notable Use: In the development of enzyme-linked immunosorbent assays (ELISAs), phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-β-D-glucopyranoside has been utilized to enhance the specificity and sensitivity of detection methods for biomarkers associated with diseases such as diabetes and cancer.

Food Industry

In food science, the compound finds applications in developing flavoring agents and preservatives. Its chemical properties can be exploited to create additives that enhance flavor profiles or extend shelf life without compromising food safety.

Research Insight: Studies have shown that incorporating glycosylated compounds like phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-β-D-glucopyranoside into food products can improve flavor stability during storage.

Material Science

The potential applications of this compound extend into material science, where it is explored for creating advanced materials with specific functional groups. These materials can be used in coatings and adhesives that require enhanced performance characteristics.

Application Example: Research is ongoing into using phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-β-D-glucopyranoside in polymer formulations to improve adhesion properties and resistance to environmental degradation.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Drug Development | Intermediate in synthesizing glycosylated drugs for improved bioavailability | Enhanced cancer treatment efficacy |

| Biochemical Research | Investigating carbohydrate-protein interactions | Assays for lectin binding studies |

| Diagnostic Applications | Developing diagnostic agents requiring specific glycosylation patterns | ELISA for disease biomarkers |

| Food Industry | Creating flavoring agents and preservatives | Stability enhancement in food products |

| Material Science | Developing advanced materials with specific functional groups | Improved coatings and adhesives |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Protecting Groups

The trichloroethoxyformamido group distinguishes this compound from analogs with alternative amino protections:

Key Insight : Trichloroethoxyformamido offers a balance of stability and reactivity, whereas phthalimido groups increase steric hindrance, and trifluoroacetamido groups modify electronic properties .

Thio Leaving Groups

The phenyl thio group in the target compound contrasts with other thioglycosides:

Key Insight : Phenyl thio groups provide superior stability and compatibility with diverse glycosylation protocols compared to ethyl or allyl derivatives .

Hydroxyl Protecting Groups

Acetyl groups in the target compound contrast with benzyl, fluorenylmethoxycarbonyl (Fmoc), and isopropylidene protections:

Key Insight : Acetyl groups simplify deprotection steps, whereas benzyl and Fmoc groups enable orthogonal strategies for multi-step syntheses .

Preparation Methods

Synthesis of 1,3,4,6-Tetra-O-acetyl-2-Troc-D-glucosamine

The starting material, D-glucosamine hydrochloride, undergoes sequential protection:

-

Troc Protection at C2 : The amine group is protected using 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl) in the presence of a base (e.g., pyridine or triethylamine), forming 2-deoxy-2-Troc-D-glucosamine.

-

Acetylation of Hydroxyls : The hydroxyl groups at positions 1, 3, 4, and 6 are acetylated using acetic anhydride in pyridine, yielding 1,3,4,6-tetra-O-acetyl-2-Troc-D-glucosamine (S2).

Key Reaction Conditions :

-

Acetic anhydride (5 eq.), pyridine, 0°C to room temperature, 12–18 hours.

-

Yield: >85% after purification by silica gel chromatography.

Thioglycosylation Reaction Conditions

The anomeric acetyl group of S2 is displaced by thiophenol to form the thioglycoside. This step requires Lewis acid catalysis to activate the anomeric position.

Role of Lewis Acid Catalysts

Boron trifluoride diethyl etherate (BF₃·OEt₂) is the most effective catalyst, enabling nucleophilic substitution at the anomeric center. The mechanism involves:

-

Coordination of BF₃ to the acetyl oxygen, enhancing its leaving group ability.

-

Nucleophilic attack by thiophenol, resulting in β-configuration due to neighboring group participation from the C2 Troc group.

Optimized Procedure :

-

Reactants : S2 (1 eq.), thiophenol (1.5 eq.), BF₃·OEt₂ (2 eq.) in anhydrous dichloromethane (DCM).

-

Conditions : Stir at room temperature for 24 hours under inert atmosphere.

-

Workup : Wash with saturated NaHCO₃, dry over MgSO₄, concentrate, and purify via silica gel chromatography (hexane/EtOAc gradient).

Stereochemical Control

The β-anomeric configuration is exclusively formed due to the stereoelectronic effects of the Troc group at C2, which directs thiophenol attack from the axial position.

Alternative Synthetic Approaches

Hydrazine Acetate-Mediated Deprotection

In a modified route, the anomeric acetyl group is selectively removed using hydrazine acetate before thioglycosylation:

-

Deprotection : Treat S2 with hydrazine acetate in DMF (40 minutes, room temperature).

-

Glycosylation : React the resulting hemiacetal with thiophenol and BF₃·OEt₂.

-

Advantage : Higher regioselectivity for anomeric substitution.

Analytical Characterization

The final product is validated using:

Challenges and Optimization

Competing Side Reactions

Q & A

Q. What are the primary applications of this compound in glycosylation reactions, and how does its structure facilitate these roles?

This compound is widely used as a glycosyl donor or acceptor in enzymatic and chemical glycosylation reactions. Its 3,4,6-tri-O-acetyl groups provide steric protection for hydroxyl groups, enabling regioselective deprotection during oligosaccharide synthesis . The 2-deoxy-2-(2,2,2-trichloroethoxyformamido) moiety acts as a temporary protecting group for the amine, which can be selectively removed under mild reductive conditions (e.g., Zn/AcOH) to expose the amino group for further functionalization . This structural versatility makes it critical for synthesizing complex glycoconjugates, such as hyaluronic acid fragments or immunostimulatory oligosaccharides .

Q. How is the compound typically characterized for purity and structural integrity in synthetic workflows?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm acetyl group positions, anomeric configuration (β-D-glucopyranoside), and trichloroethoxyformamido group integrity .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight and detect impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>97% typically required for enzymatic assays) .

Advanced Research Questions

Q. What strategies are employed to address competing glycosylation pathways when using this compound in multi-step oligosaccharide synthesis?

Competing pathways (e.g., β/α anomer formation or undesired regioselectivity) are mitigated by:

- Temperature Control : Low temperatures (−40°C) favor kinetic product formation, enhancing β-selectivity .

- Protecting Group Tuning : Adjusting acetyl vs. benzyl groups to modulate steric effects. For example, replacing 3-O-acetyl with bulkier benzyl groups can suppress unwanted side reactions .

- Catalyst Optimization : Using Lewis acids like BF-EtO or TMSOTf to activate glycosyl donors while minimizing hydrolysis . Contradictions in glycosylation efficiency under varying conditions (e.g., solvent polarity) are resolved by systematic screening, as seen in studies comparing dichloromethane vs. acetonitrile .

Q. How can the stereochemical outcomes of glycosylation reactions involving this compound be unambiguously confirmed?

Advanced techniques include:

- X-ray Crystallography : Resolving crystal structures of intermediates or final products to confirm anomeric configuration and ring puckering (e.g., C chair conformation in β-D-glucopyranosides) .

- NOE (Nuclear Overhauser Effect) Analysis : Observing spatial correlations between protons (e.g., axial H-1 and H-3 in β-anomers) .

- Enzymatic Hydrolysis : Treatment with β-glucosidases to validate β-linkage specificity (lack of hydrolysis indicates non-native stereochemistry) .

Q. What are the critical challenges in synthesizing branched oligosaccharides using this compound, and how are they addressed?

Key challenges and solutions:

- Regioselective Deprotection : Selective removal of acetyl groups (e.g., using hydrazine hydrate) to expose specific hydroxyls for branching .

- Orthogonal Protection : Introducing temporary groups like trichloroethoxycarbonyl (Troc) for sequential functionalization. For example, Troc can be cleaved with Zn/Cu in AcOH without affecting acetyl groups .

- Monitoring Reaction Progress : Real-time LC-MS to detect intermediates and optimize reaction quenching .

Data Analysis & Contradiction Resolution

Q. How can researchers reconcile discrepancies in glycosylation yields reported for similar reaction conditions?

Discrepancies often arise from subtle differences in:

- Donor/Acceptor Ratios : Excess donor (1.5–2.0 eq) improves yields in sterically hindered systems .

- Moisture Sensitivity : Trace water can hydrolyze trichloroacetimidate donors; rigorous drying of solvents (e.g., molecular sieves) is critical .

- Catalyst Purity : Impurities in BF-EtO (e.g., HF residues) may deactivate glycosyl donors. Distillation or titration ensures catalyst quality .

Q. What analytical methods are recommended for resolving ambiguities in protecting group stability during synthesis?

- TLC Staining : Ceric ammonium molybdate detects free hydroxyls, while UV visualization identifies Troc-protected amines .

- FT-IR Spectroscopy : Monitoring carbonyl stretches (1740–1760 cm) for acetyl group stability under acidic/basic conditions .

- Comparative Kinetic Studies : Measuring deprotection rates (e.g., Troc vs. phthalimido) under standardized conditions .

Methodological Best Practices

Q. What protocols ensure high-yield synthesis of this compound from glucosamine precursors?

A validated protocol includes:

- Phthalimido Protection : React glucosamine with phthalic anhydride in DMF to form 2-phthalimido intermediates .

- Acetylation : Treat with acetic anhydride/pyridine to install 3,4,6-tri-O-acetyl groups .

- Troc Introduction : Use ClCCOCl in dichloromethane with EtN as base .

- Thioglycoside Formation : React with thiophenol/BF-EtO to install the 1-thio-phenyl group .

Q. How should researchers optimize enzymatic assays using this compound as a substrate?

- Substrate Solubility : Use co-solvents like DMSO (≤10% v/v) to dissolve the compound in aqueous buffers .

- Activity Profiling : Pair with glycosidases (e.g., β-glucosidase) and monitor hydrolysis via HPLC or fluorescence (if labeled) .

- Kinetic Parameters : Calculate and using Michaelis-Menten plots, adjusting pH (5.0–7.4) to match physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.